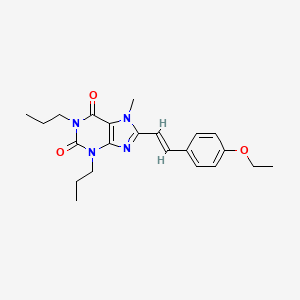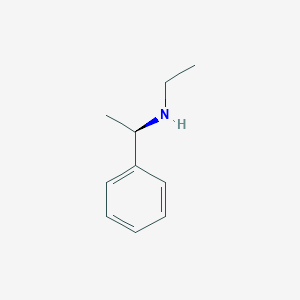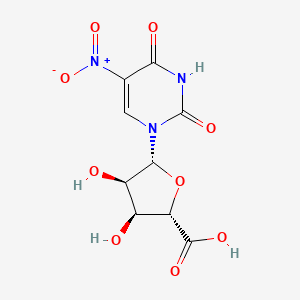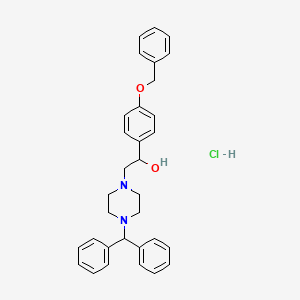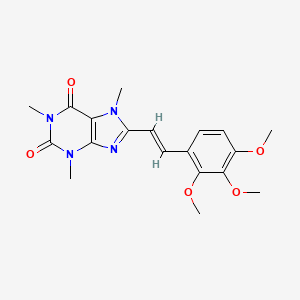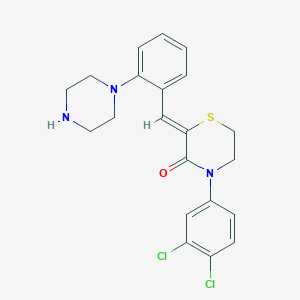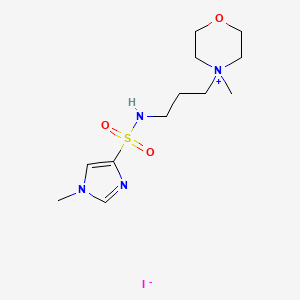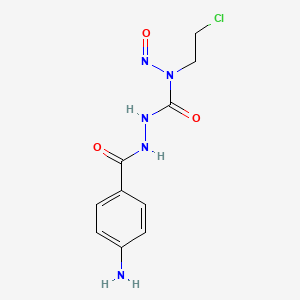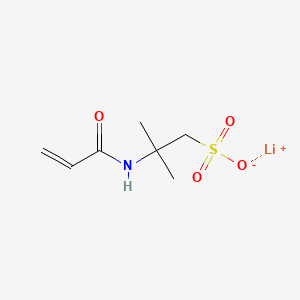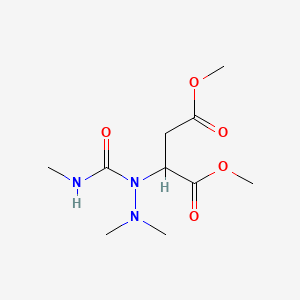
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate typically involves the reaction of dimethyl butanedioate with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions can vary widely, including different esters, amides, and hydrazine derivatives. The specific products depend on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)propanoate
- Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)acetate
Uniqueness
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is unique due to its specific structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
96804-13-6 |
|---|---|
Formule moléculaire |
C10H19N3O5 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
dimethyl 2-[dimethylamino(methylcarbamoyl)amino]butanedioate |
InChI |
InChI=1S/C10H19N3O5/c1-11-10(16)13(12(2)3)7(9(15)18-5)6-8(14)17-4/h7H,6H2,1-5H3,(H,11,16) |
Clé InChI |
VAXDAARISXUACJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C(CC(=O)OC)C(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


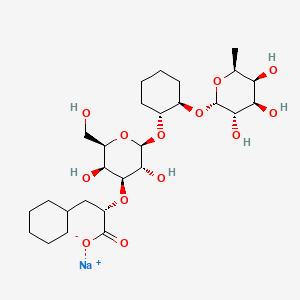
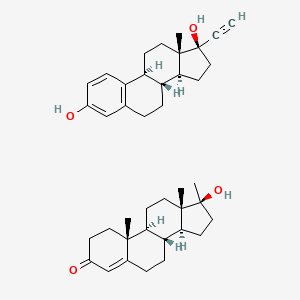
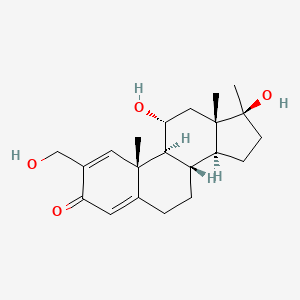
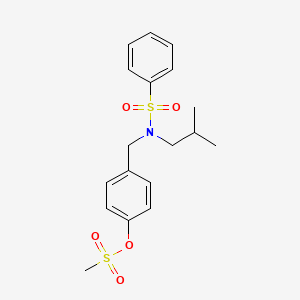
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
